![molecular formula C6H5BrN4O B2730223 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 1548785-02-9](/img/structure/B2730223.png)
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine, also known as BMTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a triazolopyrimidine derivative that has a unique structure, which makes it an attractive target for drug discovery.
作用機序
The mechanism of action of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as topoisomerase II and protein kinase C. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine in lab experiments is its unique structure, which makes it an attractive target for drug discovery. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine. One potential direction is the further investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and cellular processes. Furthermore, the development of more efficient synthesis methods for this compound may facilitate its use in drug discovery and other research applications.
合成法
The synthesis of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine can be achieved through several methods. One of the most commonly used methods is the reaction between 2-amino-5-bromo-3-methoxypyridine and ethyl glyoxalate in the presence of a catalyst. This reaction results in the formation of the intermediate compound, which is then cyclized to produce this compound. Other methods include the reaction between 2-amino-5-bromo-3-methoxypyridine and ethyl acetoacetate in the presence of a catalyst or the reaction between 2-amino-5-bromo-3-methoxypyridine and ethyl cyanoacetate.
科学的研究の応用
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine has been extensively researched for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential target for drug discovery. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
6-bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-9-5-8-2-4(7)3-11(5)10-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSMIYJTGJQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2730141.png)
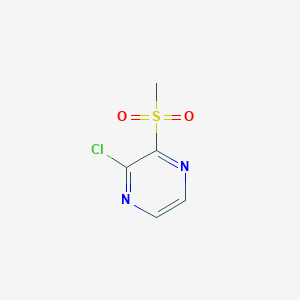
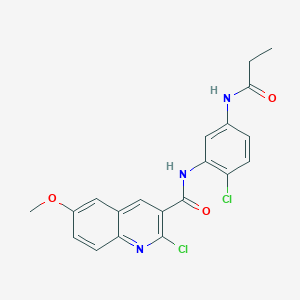
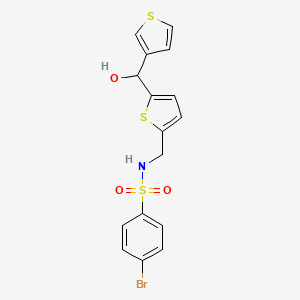
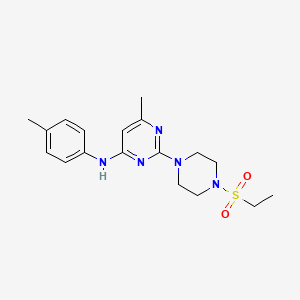
![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)
![Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate](/img/structure/B2730148.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)
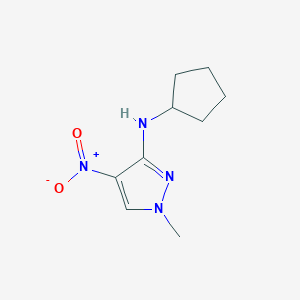
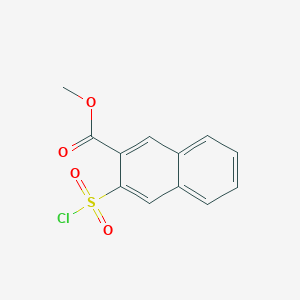

![2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2730159.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2730163.png)